molecular formula C10H10N2O B179969 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one CAS No. 136117-83-4

1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one

Cat. No.: B179969
CAS No.: 136117-83-4
M. Wt: 174.2 g/mol
InChI Key: GBILCNWEPWIBCH-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused with a propan-2-one moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with α-halo ketones under basic conditions. Another method includes the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . These reactions typically require mild to moderate temperatures and can be carried out in the presence of catalysts such as acids or bases.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process typically involves crystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with GABA receptors, leading to its observed biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.

    Imidazo[1,2-b]pyridazine: Another fused heterocycle with comparable properties.

    Imidazo[1,2-a]pyrazine: Known for its anticancer activity.

Uniqueness

1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an imidazo[1,2-a]pyridine ring with a propan-2-one moiety allows for versatile chemical modifications and a broad range of applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-3-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8(13)6-9-7-11-10-4-2-3-5-12(9)10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBILCNWEPWIBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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